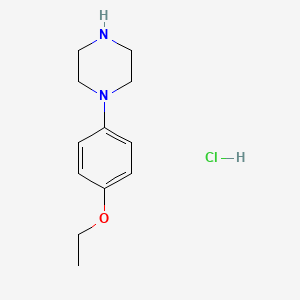
1-(4-Ethoxyphenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2OClH It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
準備方法
The synthesis of 1-(4-Ethoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-ethoxyaniline with piperazine. The process can be summarized as follows:
Starting Materials: 4-ethoxyaniline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: 4-ethoxyaniline is reacted with piperazine in the presence of a solvent. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
化学反応の分析
1-(4-Ethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Ethoxyphenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 1-(4-Ethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine .
類似化合物との比較
1-(4-Ethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom in place of the ethoxy group results in distinct reactivity and applications.
1-(4-Fluorophenyl)piperazine: The fluorine atom imparts unique characteristics, making it useful in different research and industrial contexts
特性
CAS番号 |
897671-01-1 |
|---|---|
分子式 |
C12H19ClN2O |
分子量 |
242.74 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
InChIキー |
ZLSUVWJQZDSRLE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)

![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)
![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)





![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)

![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)


